Lipophilicity (XLogP3‑AA) — Direct Head‑to‑Head Comparison with Mono‑Chloro and Non‑Chloro Analogs
Methyl 2,6‑dichloro‑4‑(trifluoromethyl)nicotinate exhibits a computed XLogP3‑AA of 3.5, which is 0.9 log units higher than methyl 6‑chloro‑4‑(trifluoromethyl)nicotinate (XLogP3‑AA 2.6) and 1.9 log units higher than methyl 4‑(trifluoromethyl)nicotinate (XLogP3‑AA 1.6) [1][2]. This quantifiable increase in lipophilicity correlates with enhanced membrane permeability and organic‑phase partition behavior, critical for both intermediate handling and downstream bioactivity tuning [3].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Methyl 6‑chloro‑4‑(trifluoromethyl)nicotinate: 2.6; Methyl 4‑(trifluoromethyl)nicotinate: 1.6 |
| Quantified Difference | +0.9 vs. 6‑chloro analog; +1.9 vs. 4‑CF₃ analog |
| Conditions | Computed property, XLogP3 algorithm, PubChem release 2024‑2025 |
Why This Matters
Higher lipophilicity directly impacts organic‑phase solubility and extraction efficiency, enabling more reliable intermediate isolation and predictable partitioning in biphasic reaction systems.
- [1] PubChem. (2026). Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. Compound Summary, CID 45588280. National Library of Medicine. View Source
- [2] PubChem. (2026). Methyl 6-chloro-4-(trifluoromethyl)nicotinate. Compound Summary, CID 2775340. National Library of Medicine. View Source
- [3] PubChem. (2026). Methyl 4-(trifluoromethyl)nicotinate. Compound Summary, CID 2775680. National Library of Medicine. View Source
